2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide
Overview
Description
2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of several functional groups, including a triazole ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides and a suitable base.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Scientific Research Applications
2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential use as a pharmaceutical agent due to its unique structural features and potential biological activity.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target of interest.
Comparison with Similar Compounds
2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide can be compared with other similar compounds, such as:
Fluconazole: A triazole-containing antifungal agent.
Voriconazole: Another triazole-containing antifungal agent with a broader spectrum of activity.
Anastrozole: A triazole-containing aromatase inhibitor used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity .
Properties
IUPAC Name |
2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3S/c20-18-7-6-15(24-12-21-22-13-24)11-17(18)19(26)23-14-4-3-5-16(10-14)29(27,28)25-8-1-2-9-25/h3-7,10-13H,1-2,8-9H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMWGTZNWKOTFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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